(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a combination of fluorophenyl, pyrazinyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions. One common method involves the condensation of pyrazin-2-amine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrazinyl group.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce a wide range of functional groups to the fluorophenyl moiety .
Scientific Research Applications
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
(4-Fluorophenyl)(5-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a pyrimidinyl group instead of a pyrazinyl group.
Uniqueness
The uniqueness of (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group can enhance the compound’s stability and bioavailability, while the pyrazinyl and triazolyl groups can interact with biological targets in specific ways .
Properties
Molecular Formula |
C13H11FN6 |
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Molecular Weight |
270.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C13H11FN6/c14-9-3-1-8(2-4-9)11(15)13-18-12(19-20-13)10-7-16-5-6-17-10/h1-7,11H,15H2,(H,18,19,20) |
InChI Key |
USOMGVNOIXFOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=NC=CN=C3)N)F |
Origin of Product |
United States |
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